Cas no 2138171-76-1 (Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-)

4,5-Dichloro-3-nitro-8-(trifluoromethoxy)quinoline is a halogenated nitroquinoline derivative with a trifluoromethoxy substituent at the 8-position. This compound exhibits notable reactivity due to the presence of electron-withdrawing groups (chloro, nitro, and trifluoromethoxy), making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro and nitro functionalities enhance electrophilic character, facilitating nucleophilic substitution reactions, while the trifluoromethoxy group contributes to improved metabolic stability and lipophilicity. Its structural features suggest potential utility in the development of bioactive molecules, particularly in antimicrobial or antitumor applications. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows. Proper handling is required due to its potentially hazardous nature.
Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- structure
2138171-76-1 structure
Product name:Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-
CAS No:2138171-76-1
MF:C10H3Cl2F3N2O3
Molecular Weight:327.043630838394
CID:5269020

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- 化学的及び物理的性質

名前と識別子

    • Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-
    • インチ: 1S/C10H3Cl2F3N2O3/c11-4-1-2-6(20-10(13,14)15)9-7(4)8(12)5(3-16-9)17(18)19/h1-3H
    • InChIKey: XRSUWYNESZZSRR-UHFFFAOYSA-N
    • SMILES: N1C2C(=C(Cl)C=CC=2OC(F)(F)F)C(Cl)=C([N+]([O-])=O)C=1

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-361675-0.05g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
0.05g
$948.0 2025-03-18
Enamine
EN300-361675-1.0g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
1.0g
$1129.0 2025-03-18
Enamine
EN300-361675-10.0g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
10.0g
$4852.0 2025-03-18
Enamine
EN300-361675-0.25g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
0.25g
$1038.0 2025-03-18
Enamine
EN300-361675-0.5g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
0.5g
$1084.0 2025-03-18
Enamine
EN300-361675-0.1g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
0.1g
$993.0 2025-03-18
Enamine
EN300-361675-2.5g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
2.5g
$2211.0 2025-03-18
Enamine
EN300-361675-5.0g
4,5-dichloro-3-nitro-8-(trifluoromethoxy)quinoline
2138171-76-1 95.0%
5.0g
$3273.0 2025-03-18

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- 関連文献

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-に関する追加情報

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- (CAS No. 2138171-76-1): A Comprehensive Overview

Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-, identified by its CAS number 2138171-76-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The structural features of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- include multiple functional groups such as chloro, nitro, and trifluoromethoxy substituents, which contribute to its unique chemical properties and potential pharmacological effects.

The presence of chlorine atoms at the 4 and 5 positions enhances the electrophilicity of the quinoline core, making it a versatile intermediate in synthetic chemistry. The nitro group at the 3-position introduces a strong electron-withdrawing effect, influencing the electronic distribution across the molecule. Additionally, the trifluoromethoxy group at the 8-position adds lipophilicity and metabolic stability, which are crucial factors in drug design. These structural elements collectively contribute to the compound's reactivity and its potential utility in developing novel therapeutic agents.

In recent years, there has been a surge in research focused on quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Specifically, Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- has been investigated for its potential role in combating resistant bacterial infections and certain types of cancer. The combination of chloro and nitro substituents is particularly interesting as it mimics the structure of known bioactive molecules that have shown efficacy in preclinical studies.

One of the most compelling aspects of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- is its ability to serve as a scaffold for further derivatization. Researchers have leveraged this compound to develop new analogs with enhanced pharmacological profiles. For instance, modifications at the nitrogen atom or the substitution pattern around the quinoline ring can lead to significant changes in biological activity. This flexibility makes it an invaluable tool in medicinal chemistry for exploring structure-activity relationships (SARs) and optimizing drug candidates.

The trifluoromethoxy group is particularly noteworthy for its impact on metabolic stability. Fluoro substituents are frequently incorporated into drugs to improve their bioavailability and resistance to enzymatic degradation. In the case of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-, this group likely contributes to prolonged half-life and increased systemic exposure upon administration. Such attributes are highly desirable in pharmaceutical development, as they can enhance therapeutic efficacy while minimizing dosing frequency.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-. Molecular modeling studies have provided insights into its binding interactions with biological targets such as enzymes and receptors. These simulations have helped predict potential drug-like properties and guide synthetic efforts toward optimizing potency and selectivity. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and bring novel therapeutics to market more efficiently.

The synthesis of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key synthetic routes often begin with commercially available quinoline derivatives followed by functional group transformations such as chlorination, nitration, and methylation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to introduce the trifluoromethoxy group with high precision. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for further chemical manipulation.

The pharmacological evaluation of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)- has revealed promising results in both in vitro and in vivo models. Initial studies have shown that it exhibits significant activity against multidrug-resistant bacteria strains by interfering with essential bacterial processes such as DNA replication and protein synthesis. Additionally, preclinical trials have indicated potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting tumor growth. These findings underscore the compound's therapeutic potential and justify further investigation into its mechanisms of action.

The development of novel antibiotics remains a critical challenge due to the rise of antibiotic-resistant pathogens. Quinoline derivatives offer a promising avenue for addressing this issue through their unique chemical scaffolds that can evade existing resistance mechanisms. The structural complexity of Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-, characterized by its multiple substituents, positions it as a potent candidate for developing next-generation antibiotics capable of overcoming bacterial resistance.

In conclusion, Quinoline, 4,5-dichloro-3-nitro-8-(trifluoromethoxy)-(CAS No.2138171-76-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing bioactive molecules with applications ranging from antimicrobial agents to anticancer drugs. Ongoing research efforts are focused on elucidating its pharmacological mechanisms and optimizing its chemical properties for clinical use. As our understanding of quinoline derivatives continues to grow, Quinoline, 4, 5- dichloro- 3- nitro- 8- (trifluoromethoxy)-based therapeutics hold promise for addressing some of today's most pressing medical challenges.

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